molecular formula C16H21N3O3 B2546943 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034301-29-4

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2546943
CAS RN: 2034301-29-4
M. Wt: 303.362
InChI Key: MGVJBYXCQRNKAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involved condensation of ethyl 2-chloroacetate with a hydroxy group, followed by Knoevenagel condensation, cyclization, and reduction with hydrogen in the presence of Pd/C . These methods could potentially be adapted for the synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques like XRD diffraction and theoretical calculations such as DFT . The geometrical parameters obtained from these studies are in agreement with experimental data, indicating the reliability of these methods for analyzing the molecular structure of similar compounds. The stability of the molecules has been analyzed using NBO analysis, which could also be applied to the compound to understand its stability and charge delocalization .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to this compound. However, the biological evaluation of synthesized compounds as kappa-opioid agonists suggests that they may undergo receptor-ligand interactions, which could be a point of study for the compound's chemical reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties such as hyperpolarizability, which is important for nonlinear optics, and molecular electrostatic potential have been analyzed for related compounds . These properties are crucial for understanding the behavior of the compound under different physical conditions and its potential applications. The HOMO and LUMO analysis performed could provide insights into the charge transfer within the molecule, which is essential for predicting reactivity and interaction with other molecules .

Case Studies and Biological Evaluation

The biological evaluation of related compounds has shown distinct inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity . Additionally, potent naloxone-reversible analgesic effects have been observed in animal models, suggesting the therapeutic potential of these compounds as pain relievers . These case studies provide a framework for evaluating the biological activity of this compound in future research.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and used to construct novel coordination complexes with metals such as Co(II) and Cu(II). These complexes were characterized and studied for their structural properties and antioxidant activities. The study indicates that compounds with pyrazole-acetamide frameworks can engage in complex formation with metal ions, which could be relevant in catalysis, material science, or biomedical applications due to their significant antioxidant activities (Chkirate et al., 2019).

Synthesis and Kinetic Studies

Compounds related to pyrazole-acetamides are utilized in synthetic organic chemistry, for example, in the chemoselective acetylation of aminophenols, a key step in synthesizing intermediates for antimalarial drugs. Such research demonstrates the utility of acetamide derivatives in facilitating specific chemical transformations, highlighting their importance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Antimicrobial and Cytotoxicity Evaluation

Research into carbazole derivatives, which share structural motifs with pyrazole-acetamides, has shown these compounds possess notable antimicrobial activities and varying levels of cytotoxicity. This suggests that N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide could potentially be explored for antimicrobial properties or as a lead compound in the development of new therapeutic agents (Kaplancıklı et al., 2012).

Novel Synthetic Pathways

The creation of new pyrazole-based compounds through innovative synthetic routes can lead to the discovery of molecules with unique physical, chemical, or biological properties. Studies have shown that such compounds can be synthesized efficiently and possess interesting structural and functional characteristics, which may be applied in various scientific and industrial fields (Sebhaoui et al., 2020).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-14-5-2-3-6-15(14)22-13-16(20)17-8-11-21-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVJBYXCQRNKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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